molecular formula C10H5FN2O2 B13214353 5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile

5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile

Cat. No.: B13214353
M. Wt: 204.16 g/mol
InChI Key: WYCPMPKMISHVFV-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H5FN2O2 It is a derivative of quinoline, characterized by the presence of fluorine, hydroxyl, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile typically involves the reaction of 5-fluoro-2,4-dihydroxyquinoline with a suitable nitrile source under specific conditions. One common method includes the use of cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the carbonitrile group.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the process likely involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of 5-fluoro-2,4-dihydroxyquinoline-3-amine.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The hydroxyl and nitrile groups may also contribute to its biological activity by forming hydrogen bonds and participating in nucleophilic reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroquinoline: Lacks the hydroxyl and nitrile groups, making it less reactive in certain chemical reactions.

    2,4-Dihydroxyquinoline: Lacks the fluorine and nitrile groups, affecting its biological activity and chemical properties.

    Quinoline-3-carbonitrile:

Uniqueness

5-Fluoro-2,4-dihydroxyquinoline-3-carbonitrile is unique due to the combination of fluorine, hydroxyl, and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H5FN2O2

Molecular Weight

204.16 g/mol

IUPAC Name

5-fluoro-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H5FN2O2/c11-6-2-1-3-7-8(6)9(14)5(4-12)10(15)13-7/h1-3H,(H2,13,14,15)

InChI Key

WYCPMPKMISHVFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=C(C(=O)N2)C#N)O

Origin of Product

United States

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